
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopropyl group, a hydroxyl group, and a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxyl and enone functionalities. For example, a one-pot synthesis method using thionyl chloride (SOCl2) and ethanol (EtOH) has been reported for the preparation of cyclopentenone derivatives . This method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol, resulting in the formation of cyclopentenone derivatives in reasonable yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form cyclopentanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of substituted cyclopropyl or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycyclopent-2-en-1-one: A similar compound with a hydroxyl group and a cyclopentenone ring.
3-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group in addition to the hydroxyl and cyclopentenone functionalities.
2-Cyclopentenone: Lacks the hydroxyl group but contains the cyclopentenone ring.
Uniqueness
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The combination of the cyclopropyl group with the hydroxyl and enone functionalities makes this compound versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c9-6-3-4-7(10)8(6)5-1-2-5/h5,9H,1-4H2 |
Clave InChI |
NKWUOCDRRBMKFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(CCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)

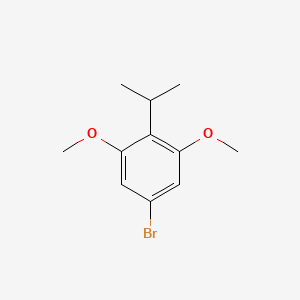
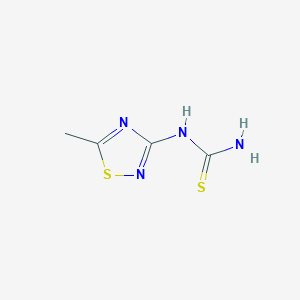
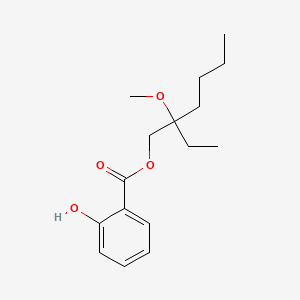
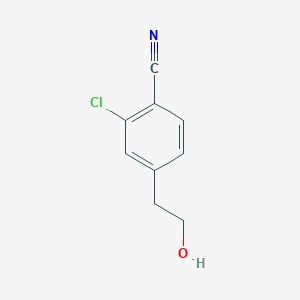
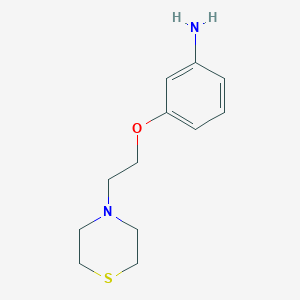
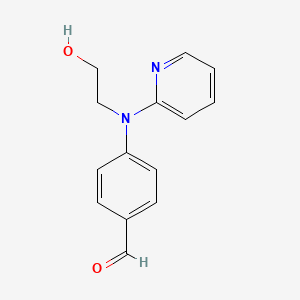
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
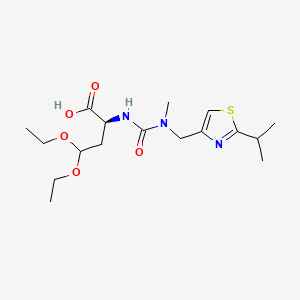
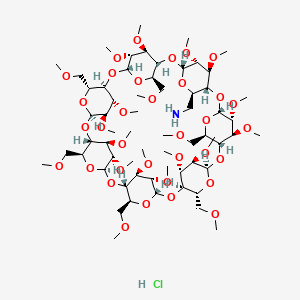
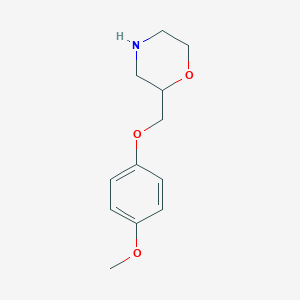
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
